molecular formula C9H13N3O2 B14849762 Methyl 4-amino-6-(2-aminoethyl)pyridine-2-carboxylate

Methyl 4-amino-6-(2-aminoethyl)pyridine-2-carboxylate

Cat. No.: B14849762
M. Wt: 195.22 g/mol
InChI Key: VJAQDKDRYWMPLN-UHFFFAOYSA-N
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Description

Methyl 4-amino-6-(2-aminoethyl)pyridine-2-carboxylate is a heterocyclic organic compound that features a pyridine ring substituted with amino and carboxylate groups

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 4-amino-6-(2-aminoethyl)pyridine-2-carboxylate typically involves multi-step organic reactions. One common method includes the reaction of 4-amino-2-methylpyridine with ethyl chloroformate to form an intermediate, which is then reacted with ethylenediamine under controlled conditions to yield the desired product .

Industrial Production Methods: Industrial production methods for this compound often involve similar synthetic routes but are optimized for large-scale production. This includes the use of automated reactors, precise temperature control, and high-purity reagents to ensure consistent product quality.

Types of Reactions:

    Oxidation: The amino groups in this compound can undergo oxidation reactions to form nitro derivatives.

    Reduction: The compound can be reduced to form corresponding amines.

    Substitution: The pyridine ring allows for various substitution reactions, including halogenation and alkylation.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Halogenation can be achieved using reagents like bromine or chlorine under controlled conditions.

Major Products Formed:

    Oxidation: Nitro derivatives of the original compound.

    Reduction: Primary and secondary amines.

    Substitution: Halogenated or alkylated pyridine derivatives.

Scientific Research Applications

Methyl 4-amino-6-(2-aminoethyl)pyridine-2-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe due to its ability to interact with various biological targets.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of new materials and catalysts for chemical reactions.

Mechanism of Action

The mechanism of action of Methyl 4-amino-6-(2-aminoethyl)pyridine-2-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The amino and carboxylate groups allow it to form hydrogen bonds and electrostatic interactions with these targets, modulating their activity. This can lead to various biological effects, depending on the specific target and pathway involved .

Comparison with Similar Compounds

Uniqueness: Methyl 4-amino-6-(2-aminoethyl)pyridine-2-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both amino and carboxylate groups allows for diverse chemical reactivity and potential interactions with biological targets, making it a valuable compound in various research fields.

Properties

Molecular Formula

C9H13N3O2

Molecular Weight

195.22 g/mol

IUPAC Name

methyl 4-amino-6-(2-aminoethyl)pyridine-2-carboxylate

InChI

InChI=1S/C9H13N3O2/c1-14-9(13)8-5-6(11)4-7(12-8)2-3-10/h4-5H,2-3,10H2,1H3,(H2,11,12)

InChI Key

VJAQDKDRYWMPLN-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC(=CC(=N1)CCN)N

Origin of Product

United States

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